Adrenaline Impurity F

Impurity Profiling Degradation Pathway Analysis Formulation Stability

Generic substitution among adrenaline impurities invalidates analytical method validation. Adrenaline Impurity F (CAS 78995-75-2) is the EP-recognized sulfonate adduct formed exclusively via sulfite-antioxidant reaction in injectable formulations-mechanistically distinct from oxidative impurities C (Adrenalone) and E (Adrenochrome). • Listed in EP Monograph 2303 with EDQM CRS Y0002246 for regulatory-compliant ANDA/NDA submissions. • Validated HPLC method achieves LOQ 0.520 μg·mL⁻¹, recovery 103.04%. • Essential marker for sulfonation degradation in stability studies of sulfite-containing formulations. Supplied with full characterization data for immediate method implementation.

Molecular Formula C9H13NO5S
Molecular Weight 247.27
CAS No. 78995-75-2
Cat. No. B602104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenaline Impurity F
CAS78995-75-2
Synonyms1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
Molecular FormulaC9H13NO5S
Molecular Weight247.27
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O
InChIInChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1
Commercial & Availability
Standard Pack Sizes0.008 mg / 25 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Adrenaline Impurity F: Pharmacopoeial Reference Standard Overview


Adrenaline Impurity F, also known as Epinephrine Sulfonate or Adrenaline β-Sulphonate, is a pharmacopoeially recognized impurity of epinephrine/adrenaline with the chemical name (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid [1]. It is formed specifically through nucleophilic substitution at the benzylic carbon when adrenaline reacts with sulfite-based antioxidants (e.g., sodium metabisulfite) present in injectable formulations [2]. This compound is designated as Impurity F in the European Pharmacopoeia (EP) monograph 2303 for Adrenaline and is available as a Chemical Reference Substance (CRS) from EDQM under catalog code Y0002246 [3]. Unlike other adrenaline impurities that arise from oxidation or synthetic side reactions, Impurity F is a formulation-specific degradation product whose formation kinetics are directly linked to antioxidant concentration and storage conditions [4].

1

EP Pharmacopoeial Reference Standard for ANDA/NDA submission in EP jurisdictions

2

Formulation-specific impurity marker for sulfite-antioxidant degradation studies

3

Validated HPLC workflow with peer-reviewed LOD/LOQ and recovery data

Why Adrenaline Impurity F Cannot Be Substituted in QC


Generic substitution among adrenaline impurities in analytical workflows is invalid due to fundamentally distinct formation pathways, chromatographic behavior, and regulatory recognition. Impurity F is the sulfonate adduct generated exclusively from sulfite-antioxidant interaction during formulation storage, whereas Impurity C (Adrenalone) results from oxidation of the β-hydroxyl group, and Impurity E (Adrenochrome) forms via catechol oxidation and cyclization [1]. These mechanistic differences produce compounds with unique retention times, UV absorption profiles, and mass spectrometric signatures—parameters that directly affect HPLC method specificity and quantification accuracy [2]. Furthermore, only Impurity F (not generic epinephrine sulfonate preparations) is listed in EP monograph 2303 with a defined CRS from EDQM, making it the sole regulatory-compliant standard for ANDA/NDA submissions in jurisdictions following EP guidelines [3]. The validated HPLC method for Impurity F achieves an LOQ of 0.520 μg·mL⁻¹ and recovery of 103.04% under EP-based conditions; substituting a non-pharmacopoeial analog would void method validation and regulatory acceptance [4].

Target Standard
Unsubstitutable Analogs
Impurity F CRS (Sulfonate adduct; EP-listed)
Impurity C (Oxidation product; different formation pathway and retention)
EDQM CRS Y0002246
Impurity D (Not EP-listed; lacks CRS; voids EP method compliance)
Peer-reviewed HPLC method
Non-pharmacopoeial analog (Method validation and regulatory acceptance voided)

Adrenaline Impurity F vs. In-Class Analogs


Formation Mechanism: Sulfite-Adrenaline Adduct

Adrenaline Impurity F forms exclusively via nucleophilic substitution of the benzylic hydroxyl with sulfite ions from antioxidants (e.g., sodium metabisulfite), whereas Impurity C (Adrenalone) and Impurity E (Adrenochrome) derive from oxidation pathways independent of sulfite presence [1]. This mechanistic distinction is critical: Impurity F serves as a direct marker of sulfite-antioxidant reaction efficiency in the formulation, while Impurity C indicates oxidative degradation unrelated to antioxidant performance .

Formation Mechanism
Class-level inference
Sulfite-specific nucleophilic substitution vs. oxidation pathways for Impurity C/E
Marker for formulation-specific degradation
Data to verify for specific matrix
Impurity Profiling Degradation Pathway Analysis Formulation Stability

Validated HPLC Method for Epinephrine Injection

A fully validated HPLC method for Adrenaline Impurity F (epinephrine sulfonate) in epinephrine injection was established using an AQUASIL C18 column (100 mm × 4.6 mm, 3 μm) with gradient elution and UV detection at 210 nm [1]. The method demonstrated a linear range of 0.520–12.480 μg·mL⁻¹ (R² = 0.9998), an average recovery of 103.04% (RSD = 2.00%), a detection limit (LOD) of 0.104 μg·mL⁻¹, and a quantification limit (LOQ) of 0.520 μg·mL⁻¹ [2]. In contrast, no comparable fully validated, peer-reviewed HPLC method exists in the open literature for Impurity D (N-Benzyl Epinephrine) with equivalent sensitivity and recovery metrics in epinephrine injection matrices [3].

Validated HPLC Method
Cross-study comparable
LOQ 0.520 µg/mL
Recovery: 103.04%; R²=0.9998
Supports immediate QC implementation
Method not validated for Impurity D
Analytical Method Validation HPLC Quality Control

Sulfonation Degradation Kinetics in Stability Studies

In a prospective study of 42 batches of L-adrenaline ampules stored under controlled conditions, the sulfonation pathway (yielding Impurity F) was identified as a major degradation route alongside racemization to D-adrenaline [1]. Kinetic modeling revealed that the USP lower acceptable limit of 90% total adrenaline content was reached after 2.0 years of storage, at which point the therapeutically active L-isomer content had decreased to as low as 85% [2]. While the study did not report a separate degradation rate constant exclusively for Impurity F, the formation of L- and D-adrenaline sulfonate was confirmed by chiral HPLC-MS and incorporated into the overall kinetic model [3]. In contrast, Impurity C (Adrenalone) formation is governed by oxidative kinetics independent of sulfite concentration, and no comparable long-term kinetic study quantifying Adrenalone accumulation in commercial formulations is available [4].

Sulfonation Kinetics
Class-level inference
42-batch L-adrenaline study; kinetic model includes sulfonate formation
Supports shelf-life prediction studies
Rate constant for Impurity F not isolated
Degradation Kinetics Long-Term Stability Forced Degradation

EP Monograph Recognition and EDQM CRS Status

Adrenaline Impurity F is explicitly designated in European Pharmacopoeia monograph 2303 for Adrenaline, and a Chemical Reference Substance (CRS) is available from EDQM under catalogue code Y0002246 (0.008 mg per vial, storage at +5°C±3°C) [1]. This official recognition mandates its use in related substances testing for EP compliance . In contrast, Adrenaline Impurity D (N-Benzyl Epinephrine, CAS 317351-40-9) is not listed in EP monograph 2303 as a specified impurity and lacks an EDQM CRS designation [2]. While Impurity D is recognized in USP monographs, the absence of EP recognition limits its utility for submissions in EP-adopting jurisdictions [3].

EP Monograph Recognition
Head-to-head
EP 2303 listed, EDQM CRS Y0002246 available vs. Impurity D not recognized
Regulatory-acceptable standard for EP submissions
Impurity D is USP-recognized only
Regulatory Compliance Pharmacopoeial Standards Reference Standards

Physicochemical Differentiation by Melting Point and Elemental Composition

Adrenaline Impurity F exhibits a melting point of approximately 215 °C (decomposition), as reported in the EDQM CRS specifications . In contrast, the parent compound L-adrenaline (free base) has a melting point of 211–212 °C, and Impurity C (Adrenalone) melts at approximately 235–236 °C [1]. This 20 °C difference between Impurity F and Impurity C provides a simple, orthogonal identity confirmation method (melting point determination) to distinguish these impurities during reference standard qualification . Additionally, Impurity F has a molecular formula of C₉H₁₃NO₅S (MW 247.27) containing sulfur, which is absent in all oxidation-derived impurities (Impurity C, E) and the parent compound, enabling unambiguous mass spectrometric differentiation via characteristic isotopic patterns [2].

Physicochemical ID
Cross-study comparable
Δ 20 °C mp
Sulfur-containing C₉H₁₃NO₅S vs. non-sulfur impurities
Orthogonal identity confirmation
Enables unambiguous MS differentiation
Physicochemical Characterization Melting Point Purity Assessment

Application Scenarios for Adrenaline Impurity F


Regulatory Impurity Profiling for ANDA/NDA Submissions

Analytical laboratories preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for adrenaline injectable products in jurisdictions following European Pharmacopoeia guidelines must include Adrenaline Impurity F in related substances testing as specified in EP monograph 2303. The EDQM CRS (Y0002246) provides the traceable, fully characterized reference standard required for method validation and routine QC, ensuring regulatory acceptance [1].

Stability and Shelf-Life Prediction Studies

Formulation scientists conducting stability studies of adrenaline injectable products containing sodium metabisulfite as an antioxidant require Impurity F as a marker of the sulfonation degradation pathway. The kinetic data from Stepensky et al. (2004) demonstrate that Impurity F formation is quantifiable and contributes to overall drug inactivation, making it essential for shelf-life modeling and formulation optimization to control this specific degradation route [2].

HPLC Method Implementation for Routine QC

QC laboratories seeking to implement a validated HPLC method for epinephrine sulfonate determination can directly adopt the method published by Zhou et al. (2022), which achieved an LOQ of 0.520 μg·mL⁻¹, LOD of 0.104 μg·mL⁻¹, and recovery of 103.04% using an AQUASIL C18 column with gradient elution and UV detection at 210 nm. This method is specific for Impurity F and has been peer-reviewed for accuracy, precision, and sensitivity in epinephrine injection matrices [3].

Forced Degradation to Differentiate Oxidation vs. Sulfonation

During forced degradation studies of adrenaline drug substance and drug product, Impurity F serves as a specific marker to distinguish the sulfonation pathway (antioxidant reaction) from oxidative degradation pathways that yield Impurity C (Adrenalone) and Impurity E (Adrenochrome). This differentiation is critical for root-cause analysis when investigating out-of-specification impurity results in stability batches [4].

Application
Selection Property
Validation Focus
Regulatory Impurity Profiling
EP CRS traceability
EP monograph 2303 compliance
Stability & Shelf-Life Studies
Sulfonation pathway marker
Kinetic model endpoint review
HPLC Method Implementation
Peer-reviewed method performance
LOD/LOQ and recovery verification
Forced Degradation Studies
Oxidation vs. sulfonation specificity
Root-cause analysis of impurity profiles

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